N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide
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Overview
Description
N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide is a compound that features a thiazole ring and a benzamide moiety. Thiazole rings are known for their presence in various biologically active molecules, making this compound of significant interest in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide typically involves the formation of the thiazole ring followed by its attachment to the benzamide structure. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring . The benzamide moiety can then be introduced through amide bond formation using reagents like carbodiimides or acid chlorides .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzamide moiety can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole and benzamide derivatives.
Scientific Research Applications
N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The exact pathways and targets depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide is unique due to its combination of a thiazole ring and a benzamide moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
692752-51-5 |
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Molecular Formula |
C10H10N2O4S |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide |
InChI |
InChI=1S/C10H10N2O4S/c13-6-3-5(4-7(14)8(6)15)9(16)12-10-11-1-2-17-10/h3-4,13-15H,1-2H2,(H,11,12,16) |
InChI Key |
NTBBUWBAFBYPGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC(=C(C(=C2)O)O)O |
Origin of Product |
United States |
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